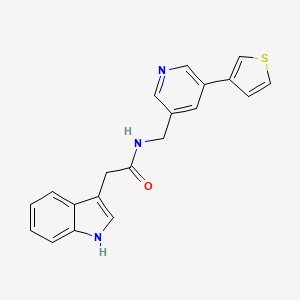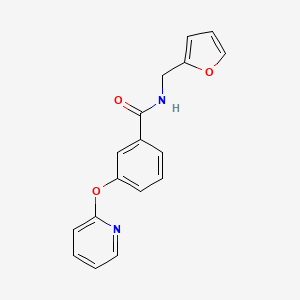![molecular formula C22H23N5O2 B3020707 N-(2,6-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357729-22-6](/img/structure/B3020707.png)
N-(2,6-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2,6-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class. This class of compounds has been studied for its potential antiallergic properties, as seen in the first paper where a series of 1,4-dihydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones were prepared and tested for their ability to inhibit antigen-induced histamine release and IgE-mediated anaphylaxis .
Synthesis Analysis
The synthesis of related triazoloquinoxaline derivatives typically involves the formation of the triazolo ring and its fusion with the quinoxaline system. While the provided papers do not directly describe the synthesis of the specific compound , they do offer insight into the general synthetic strategies for this class of compounds. For instance, the second paper describes a copper-catalyzed tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide to form [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones . This methodology could potentially be adapted for the synthesis of N-(2,6-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of N-(2,6-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide would feature a triazoloquinoxaline core with an isopropyl group and an acetamide moiety attached to it. The presence of the 1,2,4-triazolo ring fused to the quinoxaline system is a key structural motif that is likely to influence the compound's biological activity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinoxaline derivatives can be influenced by the substituents on the rings. The specific reactions that N-(2,6-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide might undergo are not detailed in the provided papers. However, based on the general reactivity of such compounds, one could expect reactions at the acetamide moiety or electrophilic aromatic substitution on the phenyl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,6-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, such as solubility, melting point, and stability, are not explicitly provided in the papers. However, the properties of similar compounds suggest that these properties would be influenced by the compound's molecular structure, particularly the presence of the triazoloquinoxaline core and the substituents attached to it . The compound's ability to inhibit histamine release and anaphylaxis indicates it has a significant biological activity that could be further explored in the context of antiallergic drug development .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-13(2)20-24-25-21-22(29)26(16-10-5-6-11-17(16)27(20)21)12-18(28)23-19-14(3)8-7-9-15(19)4/h5-11,13H,12H2,1-4H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXAXURVWNMSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3020625.png)

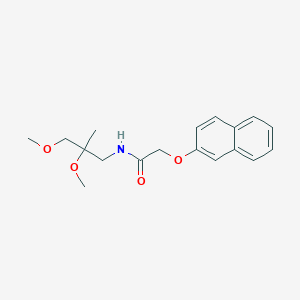
![(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3020629.png)
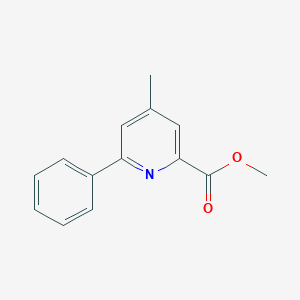
![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3020631.png)
![6-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3020633.png)
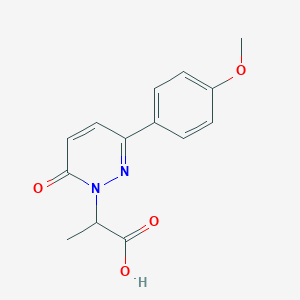

![1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B3020639.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020642.png)
